Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)
CAS No.: 196599-73-2
Cat. No.: VC0170524
Molecular Formula: C13H18OSi
Molecular Weight: 218.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196599-73-2 |
|---|---|
| Molecular Formula | C13H18OSi |
| Molecular Weight | 218.371 |
| IUPAC Name | 2-(4-ethoxyphenyl)ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3 |
| Standard InChI Key | OYKBZRCAZYSFIK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Introduction
Chemical Identity and Fundamental Properties
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) is an organometallic compound belonging to the silane family. It represents an important class of compounds featuring silicon-carbon bonds with distinctive reactive properties. This compound is characterized by its ethynyl linkage between a phenyl group and a silane moiety, which contributes to its unique chemical behavior and applications in various fields.
Basic Identification Parameters
The compound is officially identified through several standardized parameters that facilitate its recognition in chemical databases and research literature. These parameters include registry numbers, systematic nomenclature, and molecular descriptors as detailed below.
| Parameter | Value |
|---|---|
| CAS Registry Number | 196599-73-2 |
| Molecular Formula | C₁₃H₁₈OSi |
| Molecular Weight | 218.371 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)ethynyl-trimethylsilane |
| Standard InChIKey | OYKBZRCAZYSFIK-UHFFFAOYSA-N |
| PubChem Compound ID | 45094508 |
The compound's structure incorporates several key functional groups, including a trimethylsilyl group, an ethynyl (acetylenic) linkage, and a para-substituted phenyl ring with an ethoxy group. This unique combination of functional elements contributes to its specialized reactivity profile and potential applications in various chemical processes.
Structural Features
The molecular structure of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) consists of a central silicon atom bonded to three methyl groups and an ethynyl linkage. This ethynyl group connects to a phenyl ring substituted with an ethoxy group at the para position. The presence of these specific functional groups creates a molecule with distinctive electronic and steric properties.
The structural formula can be represented using the SMILES notation: CCOC1=CC=C(C=C1)C#CSi(C)C, which encodes the connectivity of atoms in the molecule. The linear acetylenic linkage (C≡C) provides rigidity to the molecule while allowing for specific types of reactions, particularly those involving transition metal catalysts.
Physicochemical Properties
The physicochemical properties of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) determine its behavior in various chemical environments and its potential applications in synthesis and materials science. While direct experimental data for this specific compound is limited in the literature, certain properties can be inferred from its structure and comparison with related silane compounds.
Chemical Reactivity
The chemical reactivity of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) is largely determined by its functional groups. The ethynyl (C≡C) linkage is particularly important, as it can participate in various addition reactions and metal-catalyzed coupling processes. The trimethylsilyl group typically functions as a protecting group that can be selectively removed under specific conditions, making this compound useful in multi-step synthetic procedures.
The ethoxy group on the phenyl ring influences the electronic properties of the aromatic system, potentially affecting the reactivity of the ethynyl group. This electronic influence can be leveraged in designing selective chemical transformations involving this compound.
Applications and Uses
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) has potential applications in various fields of chemistry and materials science due to its unique structural features and reactivity profile. These applications leverage the compound's functional groups and their ability to participate in specific chemical transformations.
Applications in Organic Synthesis
In organic synthesis, this compound may serve as a building block for more complex molecules. The ethynyl linkage can participate in various transition metal-catalyzed coupling reactions, including Sonogashira, Heck, and Suzuki couplings, allowing for the creation of conjugated systems with specialized electronic properties.
The trimethylsilyl group commonly functions as a protecting group for terminal alkynes, which can be selectively removed under mild conditions (typically using fluoride ions). This property makes the compound valuable in multi-step syntheses where protection and deprotection strategies are required to achieve selective transformations.
Applications in Material Science
In material science, ethynyl-functionalized compounds are frequently employed in the synthesis of conjugated polymers and oligomers with specialized electronic and optical properties. The rigid linear structure of the ethynyl linkage can contribute to the formation of materials with defined geometries and extended π-conjugation, which is desirable for applications in organic electronics.
Research on silanes with ethynyl linkages often focuses on their use in cross-coupling reactions, polymerization processes, and as precursors for advanced materials. The presence of the ethoxy group on the phenyl ring can influence the compound's solubility and reactivity, making it suitable for applications where specific interactions with other molecules are desired.
Research Findings and Comparative Analysis
While direct research focusing specifically on Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) is limited in the available literature, insights can be gained by examining studies involving structurally similar compounds. This comparative analysis can provide valuable information about potential properties and applications of the target compound.
Comparison with Related Compounds
Structurally related compounds such as (4-Iodophenylethynyl)trimethylsilane share the basic trimethylsilylethynyl backbone but differ in the aromatic substituent. The iodophenyl derivative, with a CAS number of 134856-58-9, has been more extensively studied and has a documented melting point of 66-70°C . This melting point reference provides a comparative benchmark for estimating the physical properties of the ethoxyphenyl derivative.
Future Perspectives and Challenges
The future research landscape for Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) presents both challenges and opportunities. As chemical technologies advance, this compound may find expanded applications in emerging fields such as molecular electronics, photovoltaics, and advanced polymer materials.
Emerging Applications
One promising area for future research involves the exploration of this compound in the development of organic electronic materials. The rigid linear structure of the ethynyl linkage, combined with the electronic properties of the ethoxy-substituted phenyl ring, could contribute to the creation of materials with defined geometric and electronic characteristics.
Another potential application lies in the field of molecular sensors, where the compound's functional groups could be utilized to create structures capable of selective molecular recognition through non-covalent interactions. The ethoxy group, in particular, could participate in hydrogen bonding interactions that contribute to molecular recognition processes.
Synthetic Challenges and Opportunities
While the synthesis of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) can be approached through established methodologies, opportunities exist for developing more efficient and selective synthetic routes. This includes the exploration of novel catalytic systems that enable the formation of the ethynyl linkage under milder conditions and with higher regioselectivity.
Additionally, the development of one-pot synthetic procedures that combine multiple steps in a single reaction vessel could streamline the preparation of this compound and related derivatives, making them more accessible for research and applications.
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